molecular formula C6H3Cl2N3O B1472324 2,4-Dichloro-5h,6h,7h-pyrrolo[2,3-d]pyrimidin-6-one CAS No. 1520452-96-3

2,4-Dichloro-5h,6h,7h-pyrrolo[2,3-d]pyrimidin-6-one

Cat. No. B1472324
CAS RN: 1520452-96-3
M. Wt: 204.01 g/mol
InChI Key: IGMUFDAQGZNNIM-UHFFFAOYSA-N
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Description

“2,4-Dichloro-5h,6h,7h-pyrrolo[2,3-d]pyrimidin-6-one” is a chemical compound with the CAS Number: 1520452-96-3 . It has a molecular weight of 204.01 and its IUPAC name is 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidin-6-ol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H3Cl2N3O/c7-4-2-1-3(12)9-5(2)11-6(8)10-4/h1,12H,(H,9,10,11) . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It is stored in a refrigerator to maintain its stability .

Scientific Research Applications

Antiradiation Compounds

Pyrrolo[2,3-d]pyrimidines, including 2,4-Dichloro-5h,6h,7h-pyrrolo[2,3-d]pyrimidin-6-one, have been studied for their potential as antiradiation compounds . These compounds have shown pronounced cytotoxic activity, which has led to considerable interest in their synthesis and evaluation .

Anticancer Agents

A series of pyrrolo[2,3-d]pyrimidine derivatives, including 2,4-Dichloro-5h,6h,7h-pyrrolo[2,3-d]pyrimidin-6-one, have been synthesized and tested in vitro against several human cancer cell lines . Some of these compounds have shown promising cytotoxic effects, indicating their potential as anticancer agents .

DPP-IV Inhibitors

2,4-Dichloro-5h,6h,7h-pyrrolo[2,3-d]pyrimidin-6-one can be used to prepare a pyrrolo[2,3-d]pyrimidinone analogue, which is a potent DPP-IV inhibitor . This compound can effectively lower blood glucose without causing risks such as weight gain and hypoglycaemia, and achieve prolonged therapeutic control of blood glucose .

Tyrosine Kinase Inhibitors

Derivatives of pyrido[2,3-d]pyrimidin-7-one, which is structurally similar to 2,4-Dichloro-5h,6h,7h-pyrrolo[2,3-d]pyrimidin-6-one, have been used as tyrosine kinase inhibitors . These compounds have shown promising antiproliferative activity .

CDK4 Inhibitors

Cyclin-dependent kinase (CDK4) inhibitors are another application of pyrido[2,3-d]pyrimidin-7-one derivatives . These compounds can inhibit the activity of CDK4, a protein kinase that plays a crucial role in cell cycle regulation .

Apoptosis Inducers

Some pyrrolo[2,3-d]pyrimidine derivatives have been found to induce apoptosis, a process of programmed cell death . These compounds can up-regulate pro-apoptotic genes and down-regulate anti-apoptotic genes, leading to the activation of caspases and the fragmentation of DNA .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The signal word for this compound is “Warning” and it has hazard statements H302 and H317 . This indicates that it may be harmful if swallowed and may cause an allergic skin reaction .

Mechanism of Action

Target of Action

It is suggested that similar compounds have been used to prepare analogues that inhibit dpp-iv , a protein involved in glucose metabolism.

Mode of Action

Based on its potential role as a dpp-iv inhibitor , it may interact with this enzyme to prevent its activity, thereby influencing glucose metabolism.

Biochemical Pathways

If it acts as a dpp-iv inhibitor , it could impact the incretin pathway, which plays a crucial role in insulin secretion and glucose homeostasis.

Result of Action

If it acts as a dpp-iv inhibitor , it could potentially lower blood glucose levels without causing risks such as weight gain and hypoglycemia.

properties

IUPAC Name

2,4-dichloro-5,7-dihydropyrrolo[2,3-d]pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2N3O/c7-4-2-1-3(12)9-5(2)11-6(8)10-4/h1H2,(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGMUFDAQGZNNIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(NC1=O)N=C(N=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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